
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a chromene ring fused with a quinazolinone moiety, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of ortho-hydroxyaryl aldehydes with ethyl acetoacetate under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the chromene derivative with an appropriate amine, such as ethylamine, under reflux conditions.
Formation of the Quinazolinone Moiety: The final step involves the cyclization of the intermediate with anthranilic acid or its derivatives under basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy and imino groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of chromene oxides.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
科学研究应用
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(8-Methoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
- 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-2-one
- 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-6-one
Uniqueness
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is unique due to the specific positioning of the ethoxy and imino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
2309613-52-1 |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.347 |
IUPAC 名称 |
2-(8-ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-15-9-5-6-11-10-13(17(20)25-16(11)15)18-21-14-8-4-3-7-12(14)19(23)22-18/h3-10,20H,2H2,1H3,(H,21,22,23) |
InChI 键 |
OSYMPOZXIQNLDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
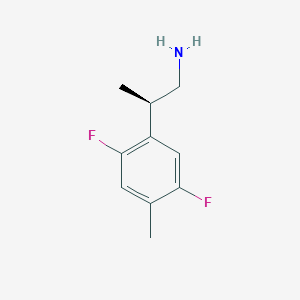
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
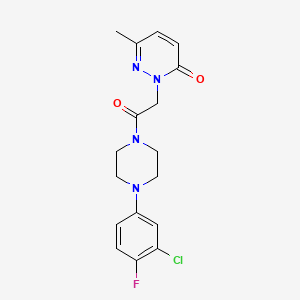
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
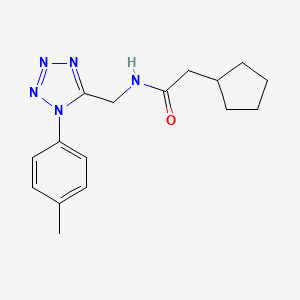
![1-Benzyl-1-(2-hydroxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2395252.png)

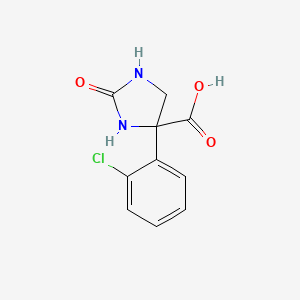
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
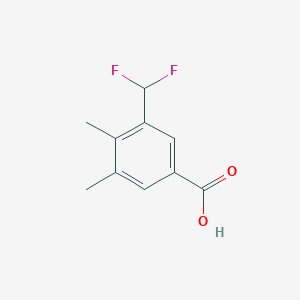
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
